molecular formula C20H18FN3O5S B2907063 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1251591-33-9

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2907063
CAS No.: 1251591-33-9
M. Wt: 431.44
InChI Key: ZAWNLFMPVHHHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with 4-methoxybenzyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and other interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((3-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(3-((3-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(3-((3-methylphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide distinguishes it from its analogs, potentially offering unique electronic properties and enhanced biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-29-16-7-5-14(6-8-16)12-22-18(25)13-24-20(26)10-9-19(23-24)30(27,28)17-4-2-3-15(21)11-17/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWNLFMPVHHHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.